REACTION_CXSMILES
|
[OH-:1].[K+].[OH2:3].Cl[C:5](Cl)(Cl)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1.S(=O)(=O)(O)O>C(O)CCC>[F:14][C:13]([F:16])([F:15])[C:9]1[CH:8]=[C:7]([CH2:6][C:5]([O:3][CH2:5][CH2:6][CH2:7][CH3:8])=[O:1])[CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 5.6 g
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with a distillation head on the flask, and about 11 ml
|
Type
|
CUSTOM
|
Details
|
of butanol-water azeotrope was removed
|
Type
|
ADDITION
|
Details
|
of butanol was added back to the flask
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled overnight to ambient temperature
|
Type
|
ADDITION
|
Details
|
It was then poured into 150 ml
|
Type
|
EXTRACTION
|
Details
|
of water, and the aqueous layer was extracted with two 40 ml
|
Type
|
WASH
|
Details
|
washed twice with 30 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 4.0 g
|
Type
|
DISSOLUTION
|
Details
|
of oily product, which was redissolved in 30 ml
|
Type
|
WASH
|
Details
|
of dichloromethane and washed twice with 10 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 3.4 g
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)CC(=O)OCCCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |